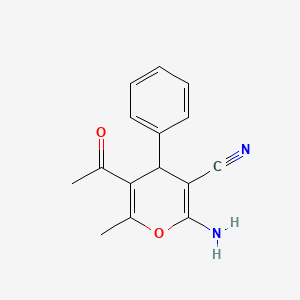

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

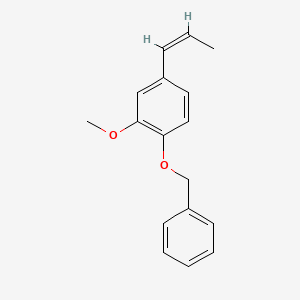

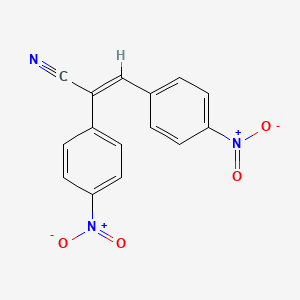

The synthesis of compounds structurally related to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves multi-component reactions that allow for the efficient assembly of the pyran core. For example, compounds with similar structures have been synthesized through reactions involving benzylidenemalononitrile and various catalysts, highlighting the versatility and adaptability of these synthesis strategies in generating complex heterocyclic compounds (Ahmed, Kandeel, Abbady, & Youssef, 2002).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate was determined, showcasing the planarity of the pyran ring and the specific dihedral angles between the pyran and phenyl rings, which contribute to the molecule's overall conformation and reactivity (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2016).

Chemical Reactions and Properties

The reactivity of compounds similar to 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile can be attributed to the presence of multiple functional groups. These compounds undergo various chemical reactions, including cyclocondensation and reactions with chloroacetyl chloride, which are key in synthesizing novel derivatives with potential biological activities (Hai, Thanh, Le, Thuy, & Tung, 2017).

Scientific Research Applications

X-ray Crystallography

The compound 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile and its derivatives have been synthesized and analyzed using X-ray crystallography. The structures of these compounds, defined by specific bond angles and distances, were elucidated through this technique, which provides a detailed understanding of the molecular structure and intermolecular interactions. This analysis contributes to the broader field of organic chemistry by characterizing new organic carbonitriles and studying their crystal structures (Sharma et al., 2016).

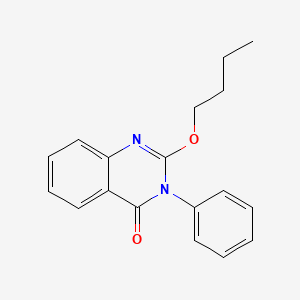

Synthesis of Derivatives

Research has focused on the synthesis of various derivatives of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile, exploring the chemical reactivity and potential applications of these compounds. For instance, the compound has been used as a precursor in synthesizing pyrazoles, pyrimidines, and azolopyrimidine derivatives. These chemical transformations often utilize multicomponent reactions (MCRs), showcasing the versatility of the compound in organic synthesis (Ali et al., 2016).

Corrosion Inhibition

Studies have investigated the potential of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile derivatives as corrosion inhibitors. The compounds exhibit promising properties in protecting materials like C-Steel against corrosion, especially in acidic environments. This application is significant in the field of materials science and engineering, where the prevention of material degradation is crucial (Abdel Hameed et al., 2020).

properties

IUPAC Name |

5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9(18)13-10(2)19-15(17)12(8-16)14(13)11-6-4-3-5-7-11/h3-7,14H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQLJVXPNHYPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377798 |

Source

|

| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |

CAS RN |

89809-89-2 |

Source

|

| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1224153.png)

![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)

![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)

![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)

![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)

![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)

![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)

![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)

![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)

![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)